molecular formula C19H20N2O6S2 B2934153 3-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide CAS No. 708997-93-7

3-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide

Cat. No. B2934153
CAS RN: 708997-93-7
M. Wt: 436.5
InChI Key: XQGWOWBTMHEZFR-UHFFFAOYSA-N
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Description

3-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H20N2O6S2 and its molecular weight is 436.5. The purity is usually 95%.
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Scientific Research Applications

Photosensitization and Photodynamic Therapy

New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including compounds related to the specified chemical, have been synthesized and characterized. These compounds exhibit excellent fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules, synthesized through microwave-assisted condensation, have been evaluated for their anticancer activity against various human cancer cell lines. Certain compounds demonstrated good anticancer activity, highlighting the therapeutic potential of benzenesulfonamide derivatives in oncology (Kumar, Kumar, Roy, Sondhi, & Sharma, 2015).

Advanced Synthetic Methods

Research on N-(furan-3-ylmethylene)benzenesulfonamides has led to the development of gold(I)-catalyzed cascade reactions from accessible starting materials. This method enriches gold carbenoid chemistry and showcases the versatility of benzenesulfonamide derivatives in complex synthetic pathways (Wang, Huang, Shi, Rudolph, & Hashmi, 2014).

Antifungal Screening

Novel Azetidin-2-ones substituted with benzenesulfonamide groups have shown potent antifungal activity against fungi like Aspergillus niger and Aspergillus flavus. This suggests their potential as lead compounds for developing new antifungal agents (Gupta & Halve, 2015).

properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6S2/c1-21(29(24,25)16-8-4-3-5-9-16)18-13-17(10-11-19(18)26-2)28(22,23)20-14-15-7-6-12-27-15/h3-13,20H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGWOWBTMHEZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide

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